Furo[3,2-c]pyridine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridine derivatives involves several strategies. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized through direct N-amination of furo[3,2-c]pyridines with specific reagents in dichloromethane (Bencková & Krutošíková, 1999). Moreover, the development of multi-component anion relay cascade reactions provided access to biologically important biscyanoethylated furo[3,2-c]pyridinones, showcasing the versatility in creating complex molecules from simpler ones (Lin et al., 2012).
Molecular Structure Analysis
The conformational preferences of furo[3,2-c]pyridine derivatives were explored using ab initio molecular orbital theory, which helped understand the intramolecular factors determining their favored conformations (John, Ritchie, & Radom, 1977).
Chemical Reactions and Properties
Furo[3,2-c]pyridine derivatives undergo various chemical reactions, showcasing their reactivity. For example, the treatment of furo[3,2-c]pyridine N-oxides with certain reagents produces corresponding carbonitriles, showcasing the nucleophilic substitution reactions these compounds can participate in (Bencková & Krutošíková, 1999).
Physical Properties Analysis
While specific details on the physical properties of Furo[3,2-c]pyridine-2-carbaldehyde are not provided directly in the studies, generally, the physical properties of such compounds, including melting points, boiling points, and solubility, can be deduced from their molecular structure and are crucial for their application in different fields.
Chemical Properties Analysis
The chemical properties of furo[3,2-c]pyridine derivatives include their reactivity towards various chemical reagents and conditions. Their capability to form complex compounds and show antimicrobial activity indicates their significant chemical behavior and potential for further chemical transformations (Hrasna, Ürgeová, & Krutošíková, 2012).
Scientific Research Applications
Synthesis of Various Compounds
2- and 4-substituted furopyridines, including furo[3,2-c]pyridine-2-carbaldehyde, are used in chemical research for synthesizing various compounds (Búdová et al., 2006).
Protein Kinase Inhibitors
The flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines allows for efficient synthesis of CLK1/2/4 and HIPK inhibitors, which are significant in medical research (Němec et al., 2021).
Anticancer Activity
Novel furo[2,3-b]pyridine-2-carboxamide derivatives show significant anticancer activity against various cancer cell lines, indicating their potential in cancer research (Santhosh kumar et al., 2018).
Treatment of Diseases
Furo[3,2-C]pyridine compounds may be used in treating diseases, including cancers and conditions involving EMT, mediated by protein kinase activity like RON and/or MET (Li et al., 1974).
Cytotoxic Agents
Synthesized 2-substituted furo[3,2-b]pyridine derivatives exhibit growth inhibition and apoptosis-inducing potential against cancer cell lines, highlighting their relevance in cancer research (Sri Laxmi et al., 2020).
Synthesis of Polyheterocycles
The efficient and rapid synthesis of furo[3,2-b]pyridine allows for the short functional synthesis of polyheterocycles, which are crucial in various fields of chemistry (Chartoire et al., 2008).
Antimicrobial Activity
Some derivatives of furo[3,2-c]pyridine show moderate to good antimicrobial activity against tested bacteria and fungi, making them relevant in microbiological studies (Hrasna et al., 2012).
Safety And Hazards
Future Directions
The compound Furo[3,2-c]pyridine-2-carbaldehyde shows potential for future research and applications, particularly in the field of medical imaging and treatment. For instance, the compound LIQ-TF, synthesized from Furo[3,2-c]pyridine-2-carbaldehyde, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria .
Relevant Papers The relevant papers retrieved provide valuable information about the compound Furo[3,2-c]pyridine-2-carbaldehyde. They discuss its synthesis, properties, and potential applications . These papers contribute to the understanding of this compound and its potential uses in various fields.
properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAVMZSXDDNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348984 | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridine-2-carbaldehyde | |
CAS RN |
112372-07-3 | |
Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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